Lithium ionophore III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

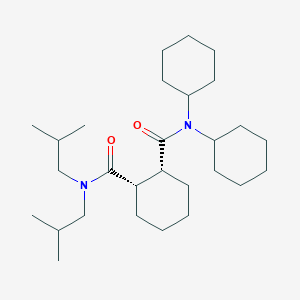

C28H50N2O2 |

|---|---|

Molecular Weight |

446.7 g/mol |

IUPAC Name |

(1S,2R)-2-N,2-N-dicyclohexyl-1-N,1-N-bis(2-methylpropyl)cyclohexane-1,2-dicarboxamide |

InChI |

InChI=1S/C28H50N2O2/c1-21(2)19-29(20-22(3)4)27(31)25-17-11-12-18-26(25)28(32)30(23-13-7-5-8-14-23)24-15-9-6-10-16-24/h21-26H,5-20H2,1-4H3/t25-,26+/m0/s1 |

InChI Key |

QGKITQHJONXIQV-IZZNHLLZSA-N |

Isomeric SMILES |

CC(C)CN(CC(C)C)C(=O)[C@H]1CCCC[C@H]1C(=O)N(C2CCCCC2)C3CCCCC3 |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1CCCCC1C(=O)N(C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lithium Ionophore III

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium Ionophore III, also known by its chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide and the designation ETH 1810, is a synthetic, neutral ionophore with a high selectivity for lithium ions (Li⁺).[1] Its primary and well-documented application is in the fabrication of lithium-selective electrodes for the precise measurement of lithium concentrations in biological fluids, such as blood serum.[2] Beyond its analytical utility, this compound serves as a valuable research tool for introducing lithium ions into cells to investigate the multifaceted biological roles of lithium. This guide elucidates the core mechanism of action of this compound, details its physicochemical properties, provides inferred experimental protocols for its use in cell-based assays, and visualizes its role in initiating key intracellular signaling pathways.

Core Mechanism of Action

The fundamental mechanism of action of this compound is to facilitate the transport of lithium ions across lipid membranes, a process that would otherwise be highly inefficient due to the charge of the ion and the hydrophobic nature of the membrane. As a lipophilic molecule, this compound readily partitions into the cell membrane.[3] Within the membrane, it forms a complex with a lithium ion, effectively shielding the ion's positive charge and allowing the complex to diffuse across the lipid bilayer.

Studies on lipid bilayer membranes have revealed that this compound forms a 2:1 complex with the lithium ion to transport it across the membrane. This stoichiometry is a key feature of its transport mechanism. The ionophore's structure creates a coordination cavity that selectively binds Li⁺.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white solid with the chemical formula C₂₈H₅₀N₂O₂ and a molecular weight of 446.71 g/mol .[1]

Ion Selectivity

The defining characteristic of this compound is its high selectivity for lithium ions over other physiologically relevant cations. This selectivity is critical for its function in both analytical and research applications, ensuring that the observed effects are primarily due to an increase in intracellular lithium concentration. The selectivity is quantified by potentiometric selectivity coefficients (log KPotLi,M), where a more negative value indicates a higher preference for Li⁺ over the interfering ion M.

| Interfering Ion (M) | Selectivity Coefficient (log KPotLi,M) | Reference |

| Sodium (Na⁺) | -2.1 | [2] |

| Potassium (K⁺) | -2.2 | [2] |

| Magnesium (Mg²⁺) | -3.0 | [2] |

| Calcium (Ca²⁺) | -1.7 | [2] |

| Hydrogen (H⁺) | 1.0 | [2] |

Table 1: Potentiometric Selectivity Coefficients of this compound.

Experimental Protocols

While specific, detailed protocols for the use of this compound in cell culture are not widely published, a general methodology can be inferred from standard practices with other ionophores. The following is a generalized protocol for increasing intracellular lithium concentration using this compound.

Preparation of Stock Solution

-

Dissolve this compound in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution at -20°C, protected from light and moisture.

Cell Loading Procedure

-

Culture cells to the desired confluency in a suitable growth medium.

-

On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in the cell culture medium to the final desired concentration (typically in the low micromolar range). Also, prepare a lithium-containing medium by adding a lithium salt (e.g., LiCl) to the cell culture medium to the desired final concentration (e.g., 1-10 mM).

-

Remove the existing culture medium from the cells and wash them once with a buffered saline solution (e.g., PBS).

-

Add the medium containing both this compound and the lithium salt to the cells.

-

Incubate the cells for a time sufficient to allow for an increase in intracellular lithium concentration. This time should be optimized for the specific cell type and experimental goals.

-

Following incubation, the medium can be removed, and the cells can be washed and then lysed for downstream analysis, or the medium can be replaced with a lithium-free medium to study the effects of lithium washout.

Experimental Controls

-

Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the ionophore.

-

Ionophore-Only Control: Treat cells with this compound in a lithium-free medium to assess any effects of the ionophore itself.

-

Lithium-Only Control: Treat cells with the lithium salt in the absence of the ionophore to determine the basal level of lithium uptake.

Signaling Pathways and Visualizations

Once inside the cell, lithium ions exert their biological effects by interacting with various intracellular signaling pathways. Two of the most well-characterized targets of lithium are Glycogen Synthase Kinase 3 (GSK-3) and the inositol phosphate signaling pathway.

Ionophore-Mediated Lithium Influx

The initial step in the mechanism of action is the transport of lithium across the plasma membrane, facilitated by this compound.

Inhibition of Glycogen Synthase Kinase 3 (GSK-3)

Intracellular lithium directly inhibits GSK-3, a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[4]

Modulation of the Inositol Phosphate Pathway

Lithium also affects the inositol phosphate signaling pathway by inhibiting inositol monophosphatases (IMPas) and inositol polyphosphate 1-phosphatase (IPP).[5] This leads to an accumulation of inositol phosphates and a depletion of myo-inositol, which can alter downstream signaling events.[5]

Conclusion

This compound is a potent and selective tool for transporting lithium ions across biological membranes. Its well-defined mechanism of action at the membrane level, coupled with the extensive knowledge of the downstream effects of intracellular lithium, makes it an invaluable asset for researchers in cellular biology, neuroscience, and drug development. The ability to precisely manipulate intracellular lithium concentrations opens avenues for dissecting the complex signaling networks regulated by this simple but powerful ion.

References

- 1. scbt.com [scbt.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 5. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Lithium Ionophore III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lithium Ionophore III (ETH 1810), a crucial component in lithium-selective electrodes and various biomedical research applications. This document details the probable synthetic pathway, including experimental protocols for the preparation of key precursors and the final amidation step, based on established chemical principles. Quantitative data from related literature is summarized for reference, and the synthetic workflow is visualized using a DOT language diagram.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide, is a multi-step process. The core of the strategy involves the preparation of two key intermediates: 1,2-phenylenediacetic acid and N-phenylbenzylamine. These precursors are then coupled through an amidation reaction to yield the final product.

The overall synthetic scheme can be depicted as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1,2-Phenylenedioxydiacetic Acid

This protocol is based on the hydrolysis of 1,2-phenylenediacetonitrile.

Materials:

-

1,2-Phenylenediacetonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Diethyl Ether

-

Sodium Carbonate (Na₂CO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-phenylenediacetonitrile (1 part by weight) in concentrated hydrochloric acid (10 parts by volume).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After cooling to room temperature, add deionized water (6 parts by volume) and continue heating overnight.

-

Cool the reaction mixture to room temperature and wash with diethyl ether.

-

Extract the organic layer twice with an aqueous solution of sodium carbonate.

-

Combine the aqueous layers and acidify to a pH of 2-3 with hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-phenylenedioxydiacetic acid as a solid.

Synthesis of N-Phenylbenzylamine

This protocol describes the condensation of benzyl chloride with aniline.

Materials:

-

Aniline

-

Benzyl Chloride

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, mix sodium bicarbonate, water, and aniline.

-

Heat the mixture to 90-95 °C with stirring.

-

Slowly add benzyl chloride to the reaction mixture.

-

Maintain the reaction at 90-95 °C for 3 hours.

-

Cool the mixture and filter.

-

Separate the filtrate layers and wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Perform fractional distillation under reduced pressure. Collect the fraction boiling at 170-190 °C (at 1.6 kPa) which solidifies upon cooling to give N-phenylbenzylamine.

Synthesis of this compound (N,N'-Dibenzyl-N,N'-diphenyl-1,2-phenylenedioxydiacetamide)

This proposed protocol is based on the direct amidation of dicarboxylic acids with amines, catalyzed by a nickel salt.[1][2][3]

Materials:

-

1,2-Phenylenedioxydiacetic Acid

-

N-Phenylbenzylamine

-

Nickel(II) Chloride (NiCl₂)

-

Toluene

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a sealed reaction vessel, add 1,2-phenylenedioxydiacetic acid (1 equivalent), N-phenylbenzylamine (2.2 equivalents), nickel(II) chloride (0.1 equivalents), and toluene.

-

Heat the reaction mixture to 110 °C and maintain for 20-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting materials and a related final product from the literature.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Phenylenedioxydiacetic Acid | C₁₀H₁₀O₄ | 194.18 | 123-125 | - |

| N-Phenylbenzylamine | C₁₃H₁₃N | 183.25 | 34-36 | 305-307 |

| N-benzyl-N-phenyl-2-phenylacetamide | C₂₁H₁₉NO | 301.38 | 86-88 | - |

Data for N-benzyl-N-phenyl-2-phenylacetamide is provided as a reference for a structurally similar N,N-disubstituted amide.[4]

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hydrolysis | 1,2-Phenylenediacetonitrile | Conc. HCl | - | Reflux | 3 + overnight | ~56 |

| Condensation | Aniline, Benzyl Chloride | NaHCO₃ | Water | 90-95 | 3 | High (not specified) |

| Amidation (Proposed) | Phenylacetic acid, Benzylamine | NiCl₂ | Toluene | 110 | 20 | Moderate to Excellent[1] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of an N,N-disubstituted diamide is illustrated below.

Caption: General experimental workflow for synthesis.

This guide provides a foundational understanding of the synthetic route to this compound. Researchers should consult the primary literature for more specific details and safety precautions before undertaking any experimental work.

References

An In-depth Technical Guide on the Physicochemical Properties of Lithium Ionophore III

Introduction

Lithium Ionophore III, also known by its developmental name ETH 1810 and the chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a neutral, noncyclic ionophore with a high selectivity for lithium ions (Li⁺).[1][2] This property makes it a critical component in the fabrication of lithium-selective electrodes, which are widely used for the determination of lithium concentrations in various samples, most notably in biological fluids like blood serum for monitoring therapeutic lithium levels.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The efficacy of this compound as a selective carrier for lithium ions is intrinsically linked to its specific chemical and physical characteristics. These properties govern its interaction with lithium ions, its behavior within the membrane phase of an ion-selective electrode, and its overall performance and stability.

| Property | Value | Reference |

| CAS Number | 99281-50-2 | [2][3] |

| Molecular Formula | C₂₈H₅₀N₂O₂ | [2][5] |

| Molecular Weight | 446.71 g/mol | [2][5] |

| Appearance | Solid | [6] |

| Melting Point | 110-112 °C | [6] |

| Ion Selectivity | Li⁺ > Na⁺ > K⁺ > Cs⁺ | [1] |

| Ionophore:Ion Complex | 2:1 | [1] |

Lipophilicity (LogP)

Solubility

This compound is designed to be soluble in the organic components of a polymeric membrane, typically composed of poly(vinyl chloride) (PVC) and a plasticizer.[4][9] Common plasticizers used in conjunction with this ionophore include 2-nitrophenyl octyl ether (o-NPOE) and dioctyl sebacate (DOS).[4][10] Its solubility in these non-polar environments is critical for the homogenous distribution of the ionophore within the membrane, which is necessary for optimal electrode performance. Conversely, it exhibits low solubility in water, which prevents its loss from the membrane during measurements.[9][11]

Stability

As a neutral carrier ionophore, the stability of this compound within the membrane is a key factor for the longevity and reliability of the ion-selective electrode. The large molecular structure and high lipophilicity contribute to its stability by preventing migration and evaporation from the PVC matrix.[9] While specific degradation kinetics are not detailed, the robust chemical structure, lacking easily hydrolyzable or oxidizable groups, suggests good operational stability under typical storage and experimental conditions.

Mechanism of Action

This compound functions as a mobile carrier, facilitating the transport of lithium ions across a hydrophobic membrane.[7][12] The process involves the formation of a complex between the ionophore and the lithium ion at the membrane-sample interface. The lipophilic exterior of the ionophore shields the charge of the lithium ion, allowing the complex to diffuse across the membrane. The ion is then released on the other side. Studies have shown that ETH 1810 forms a 2:1 complex with lithium ions.[1] This stoichiometry is a key factor in its high selectivity for Li⁺ over other alkali metal cations.

Caption: Mechanism of this compound mediated transport.

Experimental Protocols

The determination of the physicochemical properties of ionophores is fundamental to understanding their function and optimizing their application in ion-selective electrodes. Below are detailed methodologies for key experiments.

Protocol for Determination of Ion Selectivity Coefficients

The selectivity of an ion-selective electrode is its most critical characteristic, quantifying its preference for the primary ion over interfering ions. The Fixed Interference Method (FIM) is a common approach.[13]

Objective: To determine the potentiometric selectivity coefficients (

log KLi,JpotMaterials:

-

This compound-based ion-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter

-

Standard solutions of LiCl and interfering ion salts (e.g., NaCl, KCl)

-

Deionized water

Methodology:

-

Membrane Preparation: A typical membrane composition for a this compound-based electrode includes approximately 1-1.2 wt% this compound, a plasticizer like 2-nitrophenyl octyl ether (around 65 wt%), and high molecular weight poly(vinyl chloride) (around 33 wt%).[4] A small amount of an anionic additive such as potassium tetrakis(p-chlorophenyl)borate may also be included.[4] These components are dissolved in a solvent like THF, and the solution is cast to form a thin membrane.

-

Electrode Assembly: The prepared membrane is sealed to the end of an electrode body, which is then filled with an internal reference solution (e.g., 0.1 M LiCl).[4] An internal reference electrode is placed in this solution.

-

Potential Measurements: a. The electrode pair (ISE and reference electrode) is immersed in a solution containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl). b. The potential is allowed to stabilize, and the value is recorded. c. Aliquots of a standard LiCl solution are incrementally added to the interfering ion solution, and the potential is recorded after each addition.

-

Data Analysis: The potential readings are plotted against the logarithm of the lithium ion activity. The selectivity coefficient is calculated from the intersection of the extrapolated linear portions of this plot, corresponding to the response to the interfering ion alone and the response to the primary ion.[13][14]

Caption: Workflow for determining ion selectivity coefficients.

Protocol for Complex Formation Constant Determination

The stability of the ionophore-ion complex within the membrane is a key determinant of the electrode's response. A potentiometric method using sandwich membranes can be employed to determine these constants in situ.[10]

Objective: To determine the complex formation constant (β) of this compound with Li⁺ within the polymeric membrane.

Materials:

-

Two-layer sandwich membrane setup

-

High-impedance voltmeter

-

Reference electrodes

-

Solutions of LiCl

-

Membrane components (PVC, plasticizer, this compound)

Methodology:

-

Membrane Preparation: Two separate membranes are prepared. One contains the complete composition with this compound, while the other is ionophore-free but otherwise identical.

-

Sandwich Assembly: The two membranes are pressed together to form a two-layer sandwich membrane. This sandwich membrane is then placed in an electrode body, separating two aqueous solutions.

-

Potential Measurement: The initial membrane potential is measured. This potential reflects the ion activity ratio at the aqueous phase-membrane interfaces and is dependent on the complex formation in the ionophore-containing layer.[10]

-

Calculation: The complex formation constant is calculated from the measured initial membrane potential. This method has the advantage of not requiring a reference ionophore.[10]

Protocol for Solubility and Stability Assessment in PVC Membranes

The long-term performance of an ion-selective electrode relies on the physical stability of the ionophore within the membrane, specifically its resistance to leaching.

Objective: To assess the solubility and stability of this compound in a PVC membrane by monitoring for leaching.

Materials:

-

This compound-based PVC membrane

-

Aqueous solution (e.g., deionized water or a buffer)

-

Analytical technique for detecting the ionophore (e.g., UV-Vis spectroscopy or HPLC)

Methodology:

-

Membrane Preparation and Equilibration: A PVC membrane containing a known concentration of this compound is prepared. The initial weight and composition are recorded.

-

Leaching Study: The membrane is immersed in a defined volume of an aqueous solution and stored for an extended period (e.g., several days or weeks). The storage conditions (temperature, agitation) should be controlled.

-

Analysis of Aqueous Phase: Periodically, aliquots of the aqueous solution are removed and analyzed for the presence of the leached ionophore using a suitable analytical method. The absence or very low concentration of the ionophore in the aqueous phase indicates good solubility and stability within the membrane.[11]

-

Analysis of Membrane: At the end of the study, the membrane can be removed, dried, and re-weighed. A change in weight could indicate loss of components. The concentration of the ionophore remaining in the membrane can also be determined by dissolving the membrane in a solvent like THF and analyzing the solution.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential physicochemical data and experimental methodologies related to this compound, facilitating its effective application in the development of robust and reliable lithium-selective sensors.

References

- 1. Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Selectophore this compound, Function Tested, MilliporeSigma Supelco 50 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ETH 1810 | 99281-50-2 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Ionophore - Wikipedia [en.wikipedia.org]

- 8. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hybridplastics.com [hybridplastics.com]

- 10. Determination of complex formation constants of lipophilic neutral ionophores in solvent polymeric membranes with segmented sandwich membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Principles of Ionophores for Lithium Sensing

This technical guide provides a comprehensive overview of the fundamental principles of ionophores used for selective lithium (Li+) sensing. It covers the core mechanisms of action, types of ionophores, and their application in both electrochemical and optical sensing platforms. Detailed experimental protocols and comparative performance data are included to support researchers in the field.

Introduction: The Importance of Lithium Sensing

Lithium is a crucial element with significant applications, ranging from high-performance batteries to its use as a therapeutic agent for bipolar disorder.[1][2] In clinical settings, monitoring lithium levels in patients is critical, as the therapeutic window (0.6-1.2 mM in blood) is narrow, and concentrations above this can be toxic.[3][4] Furthermore, the environmental impact of lithium battery disposal necessitates reliable methods for detecting lithium contamination in water sources.[1] Traditional methods like atomic emission spectrophotometry (AES) can be costly and require significant sample pre-treatment, highlighting the need for simpler, more accessible sensing technologies.[2][5] Ionophore-based sensors offer a powerful solution, providing high sensitivity, selectivity, and the potential for real-time, in-situ measurements.[2][6][7]

Core Principles of Ionophores

An ionophore is a chemical species, often a lipophilic (fat-soluble) molecule, that reversibly binds ions and facilitates their transport across hydrophobic membranes, such as a cell's lipid bilayer or a synthetic polymer membrane in a sensor.[1][8]

Mechanism of Action: The fundamental structure of an ionophore consists of a hydrophilic (water-attracting) center that selectively binds a specific ion and a hydrophobic (water-repelling) exterior that allows the entire ionophore-ion complex to be soluble in a non-polar environment like a PVC membrane.[8] This allows them to selectively extract ions from an aqueous solution (like blood serum or river water) into the membrane phase of a sensor.[2][6]

There are two primary classifications of ionophores:

-

Mobile Carrier Ionophores: These ionophores encapsulate a target ion, diffusing through the membrane to transport it from one side to the other.[8][9] Most ionophores used in lithium sensors fall into this category.

-

Channel-Forming Ionophores: These are typically larger molecules, often proteins, that form a hydrophilic pore or channel through the membrane, allowing specific ions to pass through.[8][9]

The selectivity of an ionophore is determined by the size of its ion-binding cavity, its conformational flexibility, and the nature of its coordinating atoms, which create an electrostatic complementarity with the target ion.[4][6][7]

Key Classes of Lithium Ionophores

The primary challenge in designing lithium ionophores is achieving high selectivity against other alkali metal ions, particularly sodium (Na+), which is present at much higher concentrations in biological fluids (~140 mM).[4]

-

Crown Ethers: These are cyclic oligomers of ethylene oxide and are among the most widely used ionophores for alkali metals.[6] For lithium, 12-crown-4 and 14-crown-4 ethers are particularly effective due to their cavity size, which closely matches the ionic radius of Li+.[10][11] To improve selectivity, bulky "blocking" subunits are often added to the crown ether structure.[12] These bulky groups sterically hinder the formation of 2:1 "sandwich" complexes with larger ions like Na+, thereby dramatically increasing the selectivity for Li+.[4][12]

-

Acyclic (Non-cyclic) Ionophores: Amide-based acyclic ionophores were among the first developed for lithium sensing.[4] Compounds like N,N′-diheptyl-N,N′,5,5-tetramethyl-3,7-dioxanonanediamide (Lithium Ionophore I) and N,N,N′,N′-tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide have shown good selectivity.[2][11] Their open-chain structure allows them to fold around the small lithium ion in a tetrahedral coordination.[2]

-

Other Structures: Researchers have also explored other molecular frameworks, including calixarenes, porphyrins, and derivatives of natural antibiotics like monensin, to create highly selective lithium-binding agents.[10][13]

Sensing Platforms and Mechanisms

Ionophores are the recognition element in a sensor and must be coupled with a transducer to generate a measurable signal. The two primary platforms for this are electrochemical and optical sensors.

Electrochemical Sensing: Ion-Selective Electrodes (ISEs)

The most common application of lithium ionophores is in ion-selective electrodes (ISEs).[1] An ISE measures the activity (related to concentration) of a specific ion in a solution by generating an electrical potential.

Working Principle: The core of a lithium ISE is a plasticized polymer membrane, typically made of poly(vinyl chloride) (PVC), which is impermeable to water.[14] The lipophilic lithium ionophore is dissolved within this membrane. When the electrode is placed in a sample solution, the ionophore selectively binds Li+ ions at the membrane-sample interface. This selective binding and transport of positive charge across the phase boundary creates a potential difference that is measured against a stable reference electrode. This potential is proportional to the logarithm of the lithium ion activity in the sample, following the Nernst equation.[15]

Caption: Mechanism of an ionophore-based Ion-Selective Electrode (ISE).

Optical Sensing: Fluoroionophores and Chromoionophores

Optical sensors utilize an ionophore linked to a "reporter" molecule—either a fluorophore (for fluorescence) or a chromophore (for color change)—to signal the ion-binding event.[10][11] These sensors can offer advantages such as not requiring a reference electrode.

Working Principles: The binding of Li+ to the ionophore triggers a change in the electronic properties of the attached reporter molecule, leading to a shift in its absorbance or fluorescence spectrum.[10] Common signaling mechanisms include:

-

Photoinduced Electron Transfer (PET): In the unbound state, an electron can be transferred from the ionophore to the fluorophore, quenching its fluorescence. When Li+ binds, this electron transfer is inhibited, "turning on" the fluorescence.[10][16]

-

Intramolecular Charge Transfer (ICT): The ionophore and reporter are designed as an electron donor-acceptor pair. Li+ binding alters the electron-donating or -accepting ability of the ionophore, causing a shift in the emission or absorbance wavelength.[3][10][16] This allows for ratiometric sensing, where the ratio of intensities at two different wavelengths is measured, improving accuracy.[3]

Caption: Signaling pathway for a PET-based fluorescent lithium sensor.

Quantitative Performance Data

The effectiveness of a lithium ionophore is judged by several key metrics, primarily its selectivity over interfering ions. The selectivity coefficient, Pot(log KLi,M), quantifies this preference. A more negative value indicates higher selectivity for Li+ over ion M.

Table 1: Selectivity Coefficients (log KPotLi,Na) for Various Lithium Ionophores

| Ionophore Name/Type | Sensing Platform | Selectivity (log KPotLi,Na) | Reference |

| Didecyl-14-crown-4 | ISE | -1.1 | [17] |

| Dibenzo-14-crown-4 | ISE | -2.9 | [4] |

| Decalin-14-crown-4 derivative | ISE | < -3.0 (>1000:1) | [2][12] |

| Lithium Ionophore II (ETH 1644) | ISE | -1.5 | [18] |

| Lithium Ionophore III (ETH 1810) | ISE | -2.0 | [18] |

| Cyclohexyl diamide derivative | ISE | -1.9 (80:1) | [4] |

| KLI-1 (Fluorescent) | Optode | -2.4 | [3] |

Note: Selectivity can vary based on the membrane composition and measurement method.

Table 2: Performance Characteristics of Selected Lithium Sensors

| Sensor Type | Ionophore | Linear Range | Detection Limit | Interfering Ions |

| PVC Membrane ISE | Poly(o-methoxyaniline) | 1.0 × 10⁻⁵ to 1.0 × 10⁻⁴ M | - | - |

| PVC Membrane ISE | Dibenzo-14-crown-4 | - | - | Na+, K+ |

| PVC Membrane ISE | Decalin-14-crown-4 | - | - | Na+, K+ |

| Commercial ISE | Not specified | 0.1 to 5000 mg/L | - | K+, Na+, H+ |

| Fluorescent Optode | KLI-2 | Therapeutic Range (0.6-1.2 mM) | - | Na+ (at low Li+ levels) |

Experimental Protocols

Protocol for Fabrication of a PVC-based Lithium ISE Membrane

This protocol describes a general method for preparing a solvent-cast ion-selective membrane.

Materials:

-

Lithium Ionophore (e.g., Decalin-14-crown-4 derivative)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

-

Lipophilic additive (e.g., potassium tetrakis(p-chlorophenyl)borate, KTpClPB)

-

Solvent: Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Prepare Membrane Cocktail: In a clean glass vial, weigh the components to achieve the desired final composition. A typical ratio is ~33% PVC, ~65% plasticizer, ~1-2% ionophore, and ~0.5% lipophilic additive by weight.[17]

-

Dissolution: Add THF to the vial (approx. 2 mL for every 200 mg of solid components) and cap tightly. Dissolve the components completely by gentle swirling or using a vortex mixer. The solution should be clear and homogenous.

-

Casting: Place a glass ring (e.g., 25 mm diameter) on a clean, perfectly level glass plate. Carefully pour the membrane cocktail into the ring.

-

Solvent Evaporation: Cover the setup loosely (e.g., with a petri dish lid) to allow for slow evaporation of the THF over 24-48 hours at room temperature. Slow evaporation is crucial for creating a uniform, mechanically robust membrane.

-

Membrane Excision: Once the membrane is fully dry and transparent, carefully cut out small discs (e.g., 5-7 mm diameter) using a cork borer or a sharp scalpel.

-

Electrode Assembly: Mount a membrane disc into a commercial ISE electrode body (e.g., Philips IS 561 type).

-

Add Internal Solution: Fill the electrode body with an internal filling solution, typically containing a fixed concentration of LiCl (e.g., 0.1 M) and AgCl (e.g., saturated).

-

Conditioning: Condition the assembled electrode by soaking it in a LiCl solution (e.g., 0.01 M) for several hours before the first use to ensure a stable potential.

Caption: Experimental workflow for fabricating a PVC ISE membrane.

Protocol for Fluorescence Spectroscopy Measurement

This protocol outlines a general procedure for testing a fluorescent lithium sensor in solution.

Materials:

-

Fluoroionophore stock solution (e.g., KLI-1 in a suitable organic solvent like acetonitrile).

-

Aqueous buffer solution (e.g., HEPES or TRIS, ensure pH is controlled as some sensors are pH-sensitive).[3]

-

Stock solutions of LiCl and interfering salts (e.g., NaCl, KCl, CaCl2).

-

Fluorometer and quartz cuvettes.

Procedure:

-

Prepare Sample: In a quartz cuvette, add the aqueous buffer. Add a small aliquot of the fluoroionophore stock solution to reach the desired final concentration (typically in the micromolar range).

-

Record Blank Spectrum: Place the cuvette in the fluorometer. Set the appropriate excitation wavelength and record the baseline fluorescence emission spectrum.

-

Titration with Lithium: Add small, precise aliquots of the LiCl stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.

-

Record Spectra: Record the fluorescence emission spectrum after each addition of Li+. Observe the changes in fluorescence intensity or the shift in the emission maximum.

-

Test for Interference: Repeat the experiment, but instead of LiCl, titrate with stock solutions of interfering ions (Na+, K+, etc.) at physiologically relevant concentrations to assess the sensor's selectivity.

-

Data Analysis: Plot the change in fluorescence intensity (or the ratiometric value) against the concentration of Li+ to generate a calibration curve and determine the sensor's binding constant and detection limit.

Conclusion

Ionophores are the cornerstone of modern lithium sensing technology, enabling the development of highly selective and sensitive devices for both clinical and environmental monitoring.[2][19] Crown ethers and advanced acyclic structures, when integrated into electrochemical ISEs or optical sensor platforms, provide the necessary selectivity to accurately measure lithium in complex matrices containing high concentrations of interfering ions.[2][4] The continued design and synthesis of novel ionophores with even greater selectivity and robustness will further advance the capabilities of near-patient testing, environmental safety, and other critical applications.[12]

References

- 1. agscientific.com [agscientific.com]

- 2. Lithium Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Lithium Ion Detection & Analysis | AAT Bioquest [aatbio.com]

- 7. mdpi.com [mdpi.com]

- 8. Ionophore - Wikipedia [en.wikipedia.org]

- 9. agscientific.com [agscientific.com]

- 10. Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Voltammetric Ion Sensing with Ionophore-Based Ion-Selective Electrodes Containing Internal Aqueous Solution, Improving Lifetime of Sensors [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. research.brighton.ac.uk [research.brighton.ac.uk]

An In-Depth Technical Guide to the Discovery and Development of ETH 1810: A Lithium Ionophore for Ion-Selective Electrodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of ETH 1810, a neutral, noncyclic ionophore with high selectivity for lithium ions (Li⁺). Contrary to initial hypotheses suggesting a therapeutic role, ETH 1810 has been established as a critical component in the fabrication of ion-selective electrodes (ISEs) for the precise measurement of lithium concentrations in biological fluids. This document details the chemical properties, mechanism of action, and performance characteristics of ETH 1810, along with detailed experimental protocols for the preparation of ETH 1810-based ISEs. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.

Introduction: From Therapeutic Target to Analytical Tool

Initially investigated for potential therapeutic applications, the trajectory of ETH 1810 development shifted significantly upon the discovery of its exceptional ability to selectively bind and transport lithium ions. This led to its characterization as a potent and highly selective lithium ionophore. An ionophore is a lipid-soluble molecule that can bind to a specific ion and facilitate its transport across a hydrophobic barrier, such as a cell membrane or a polymer-based electrode membrane.

ETH 1810, chemically known as N,N-dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, was developed as part of a series of synthetic ionophores by the group of the late Professor Wilhelm Simon at the Swiss Federal Institute of Technology (ETH) in Zurich, from which its "ETH" designation originates. These ionophores were instrumental in advancing the field of ion-selective electrodes. The development of ETH 1810 represented a significant improvement over its predecessor, ETH 1644, exhibiting tenfold greater potency in transporting lithium ions.[1]

Physicochemical Properties and Synthesis

ETH 1810 is a waxy white solid with a molecular formula of C₂₈H₅₀N₂O₂ and a molecular weight of 446.71 g/mol . Its structure, featuring two dicyclohexyl and two diisobutyl amide groups attached to a cis-cyclohexane-1,2-dicarboxamide backbone, is crucial for its ion-selective properties. The lipophilic nature of the cyclohexyl and isobutyl groups allows it to be readily incorporated into hydrophobic polymer membranes, a key requirement for its use in ion-selective electrodes.

Mechanism of Ionophoric Action and Selectivity

ETH 1810 functions as a neutral carrier for lithium ions. In a polymer membrane electrode, ETH 1810 molecules are dispersed within a plasticized polymer matrix, typically polyvinyl chloride (PVC). At the interface between the sample solution and the membrane, ETH 1810 selectively complexes with lithium ions.

The selectivity of ETH 1810 for lithium over other cations, particularly sodium (Na⁺) and potassium (K⁺) which are present in high concentrations in biological fluids, is its most critical feature. This selectivity is attributed to the specific conformation of the ETH 1810 molecule, which creates a binding cavity that is sterically and electronically favorable for the smaller lithium ion. The ionophore forms a 2:1 complex with the lithium ion, effectively encapsulating it and facilitating its transport across the hydrophobic membrane.[1] This selective binding and transport generates a potential difference across the membrane that is proportional to the concentration of lithium ions in the sample, which is then measured by the electrode.

The selectivity sequence for alkali cations has been determined to be: Li⁺ > Na⁺ > K⁺ > Cs⁺.[1]

Quantitative Performance Data

The performance of ETH 1810-based ion-selective electrodes has been extensively characterized. The following tables summarize key quantitative data from various studies.

Table 1: Selectivity Coefficients (log KpotLi,M) of ETH 1810-based Electrodes

| Interfering Ion (M) | Selectivity Coefficient (log KpotLi,M) | Reference |

| Na⁺ | -2.0 | [1] |

| K⁺ | -2.4 | [1] |

| NH₄⁺ | -1.9 | |

| Mg²⁺ | -4.0 | |

| Ca²⁺ | -3.7 |

Note: The selectivity coefficient (KpotLi,M) indicates the preference of the electrode for the primary ion (Li⁺) over an interfering ion (M). A smaller value indicates better selectivity.

Table 2: Performance Characteristics of ETH 1810-based Ion-Selective Electrodes

| Parameter | Value | Reference |

| Linear Range | 1.0 × 10⁻⁴ – 6.3 × 10⁻² M | [2] |

| Response Time | < 30 seconds | |

| Lifetime | Up to 3 months | |

| pH Range | 5.5 - 10.0 | |

| Detection Limit | 10⁻⁵ M |

Experimental Protocols

Preparation of ETH 1810-based PVC Membrane

This protocol describes the preparation of a typical PVC membrane for a lithium-selective electrode using ETH 1810.

Materials:

-

Polyvinyl chloride (PVC), high molecular weight

-

o-Nitrophenyl octyl ether (o-NPOE) (plasticizer)

-

ETH 1810 (ionophore)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) (lipophilic salt)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Prepare the membrane cocktail: In a clean, dry glass vial, combine the following in the specified weight percentages:

-

PVC: ~33%

-

o-NPOE: ~65%

-

ETH 1810: ~1%

-

KTpClPB: ~1%

-

-

Dissolve the components: Add a sufficient volume of anhydrous THF to the vial to dissolve all components completely. Mix thoroughly using a vortex mixer until a homogenous solution is obtained.

-

Cast the membrane: Pour the membrane cocktail into a glass ring (e.g., 2 cm diameter) placed on a clean, flat glass plate.

-

Evaporate the solvent: Cover the casting setup with a petri dish to allow for slow evaporation of the THF. Let the membrane cast for at least 24 hours at room temperature.

-

Membrane retrieval: Once the membrane is fully formed and the solvent has evaporated, carefully peel the membrane from the glass plate.

Fabrication and Conditioning of the Ion-Selective Electrode

Procedure:

-

Cut the membrane: Punch out a small disk (e.g., 5 mm diameter) from the cast PVC membrane.

-

Assemble the electrode: Mount the membrane disk into the tip of an electrode body (e.g., a Philips electrode body).

-

Add the internal filling solution: Fill the electrode body with a 0.1 M LiCl solution.

-

Insert the internal reference electrode: Place a Ag/AgCl electrode into the internal filling solution.

-

Condition the electrode: Before use, condition the assembled ion-selective electrode by soaking it in a 0.01 M LiCl solution for at least 12 hours. This allows the membrane to equilibrate and ensures a stable potential.

Visualizations

Signaling Pathway (Mechanism of Ion Transport)

References

A Deep Dive into the Lipophilicity of Lithium Ionophore III

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the lipophilicity of Lithium Ionophore III (also known as ETH 1810), a crucial parameter influencing its function as a selective carrier of lithium ions across biological membranes. Due to the absence of experimentally determined lipophilicity values in publicly available literature, this paper presents a computationally predicted value and outlines the established experimental protocols for its empirical determination.

Core Concepts: Lipophilicity and Ionophores

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that governs the ability of a molecule to partition between a lipidic and an aqueous phase. For an ionophore—a lipid-soluble molecule that binds to and transports ions across cell membranes—high lipophilicity is paramount for its insertion into and residence within the lipid bilayer.

This compound, with the chemical name N,N-Dicyclohexyl-N′,N′-diisobutyl-cis-cyclohexane-1,2-dicarboxamide, is a neutral carrier ionophore highly selective for lithium ions (Li⁺). Its ability to selectively bind and transport Li⁺ across membranes is fundamental to its application in ion-selective electrodes for measuring lithium concentrations in biological fluids and as a research tool in cell biology.

Quantitative Lipophilicity Data

| Compound | Alternate Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP |

| This compound | ETH 1810 | C₂₈H₅₀N₂O₂[1] | 446.71[1] | 8.12 ± 0.65 |

Note: The predicted logP value was calculated using advanced computational models that analyze the molecule's structure.

Experimental Protocols for Lipophilicity Determination

Should empirical data be required, the following established methods are recommended for determining the lipophilicity of this compound.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most widely accepted method for determining the partition coefficient.[2][3]

Methodology:

-

Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol. These will serve as the two immiscible phases.

-

Analyte Introduction: A precisely weighed amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: The n-octanol phase containing the ionophore is mixed with the aqueous phase in a separatory funnel. The funnel is shaken vigorously for a predetermined period to allow for the partitioning of the ionophore between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the ionophore in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster and more efficient method for estimating logP values.[2]

Methodology:

-

Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic modifier like methanol or acetonitrile.

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

logP Determination: The retention time of the ionophore is measured, and its retention factor (k) is calculated. The logP of this compound is then determined by interpolating its log k value on the calibration curve.

Visualizing the Mechanism and Workflow

To better understand the function of this compound and the process of lipophilicity determination, the following diagrams are provided.

Caption: Mechanism of this compound-mediated transport of Li⁺ across a cell membrane.

Caption: Workflow for the Shake-Flask method of logP determination.

Conclusion

The high predicted lipophilicity of this compound is consistent with its known function as an effective transmembrane carrier of lithium ions. While computational predictions provide a strong indication of its behavior, empirical determination via the shake-flask or RP-HPLC methods is recommended for applications requiring precise lipophilicity data. The provided protocols offer a robust framework for such experimental validation. This comprehensive guide serves as a valuable resource for researchers and professionals in understanding and characterizing this important molecule.

References

- 1. ETH 1810 | 99281-50-2 [m.chemicalbook.com]

- 2. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Serum Lithium Measurement Using Lithium Ionophore III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Lithium Ionophore III for the accurate and selective measurement of lithium concentrations in serum samples. The protocols outlined below are intended for research and development purposes and detail the fabrication of a lithium-selective electrode, sample preparation, and measurement procedures.

Introduction

Lithium is a cornerstone in the treatment of bipolar disorder, necessitating precise monitoring of its serum levels to ensure therapeutic efficacy while avoiding toxicity.[1][2] Ion-selective electrodes (ISEs) incorporating highly selective ionophores offer a reliable and cost-effective alternative to traditional analytical methods like flame photometry and atomic absorption spectrometry.[3][4] this compound has demonstrated enhanced selectivity for lithium ions, particularly in complex biological matrices like blood serum, making it a suitable candidate for clinical research and drug development applications.[5]

The principle of measurement relies on a potentiometric technique where the ionophore, embedded in a polymeric membrane, selectively binds to lithium ions present in the serum sample. This interaction generates a potential difference across the membrane that is proportional to the concentration of lithium ions. This potential is measured against a stable reference electrode, allowing for the quantification of lithium levels.

Performance Characteristics of this compound-Based ISE

A properly fabricated ISE with this compound is expected to exhibit the following performance characteristics, ensuring reliable and accurate measurements in a clinical research setting.

| Parameter | Typical Value | Description |

| Linear Range | > 2.0 mmol/L[6] | The concentration range over which the electrode response is directly proportional to the lithium concentration. |

| Detection Limit | ~ 6 x 10⁻⁶ M LiCl[5] | The lowest concentration of lithium that can be reliably distinguished from background noise. |

| Response Time | < 30 seconds | The time required for the electrode to reach a stable potential reading after immersion in the sample. |

| Selectivity | High selectivity over Na⁺, K⁺, Ca²⁺, and Mg²⁺[5][6] | The electrode's ability to differentiate lithium ions from other potentially interfering ions commonly found in serum. |

| Precision (Within-run CV) | < 6%[6] | The degree of reproducibility of measurements within a single analytical run. |

| Precision (Day-to-day CV) | < 10%[6] | The degree of reproducibility of measurements across different days. |

Selectivity Coefficients

The selectivity of the ionophore is a critical factor for accurate serum lithium measurements due to the high concentration of interfering ions, particularly sodium.[7] The selectivity coefficient, Kpot(Li,M), quantifies the preference of the ionophore for the interfering ion (M) relative to lithium (Li). A smaller selectivity coefficient indicates a greater preference for lithium and less interference.

| Interfering Ion (M) | log Kpot(Li,M) |

| Hydrogen (H⁺) | 1.0 |

| Sodium (Na⁺) | -2.1 |

| Potassium (K⁺) | -2.2 |

| Magnesium (Mg²⁺) | -3.0 |

| Calcium (Ca²⁺) | -1.7 |

Table adapted from data for a similar lithium ionophore-based electrode.[5]

Experimental Protocols

Fabrication of Lithium-Selective Membrane and Electrode

This protocol describes the preparation of a Poly(vinyl chloride) (PVC) based lithium-selective membrane containing this compound.

Materials:

-

This compound

-

Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)

-

2-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

Tetrahydrofuran (THF), analytical grade

-

Glass ring or petri dish for casting

-

Electrode body (e.g., Ag/AgCl electrode with a compatible body)

Procedure:

-

Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve 1.00 wt% this compound, 0.40 wt% KTpClPB, 65.60 wt% o-NPOE, and 33.00 wt% PVC in a minimal amount of THF.[5] Ensure all components are fully dissolved by gentle swirling or brief sonication.

-

Membrane Casting: Pour the membrane cocktail into a glass ring or petri dish placed on a level glass plate. Cover the casting assembly loosely to allow for slow evaporation of the THF. Let the solvent evaporate completely at room temperature for approximately 24 hours to form a transparent, flexible membrane.

-

Electrode Assembly: Cut a small disc (typically 5-7 mm in diameter) from the cast membrane. Place the membrane disc at the tip of the electrode body, ensuring a tight seal.

-

Filling Solution: Fill the electrode body with a 0.1 M LiCl solution.[5]

-

Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M LiCl solution for at least 4 hours before use.

Serum Sample Preparation and Measurement

Materials:

-

Calibrating solutions: Standard LiCl solutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mmol/L) prepared in a background electrolyte solution mimicking the ionic strength of serum (e.g., containing 140 mM NaCl and 4 mM KCl).

-

Serum samples

-

Lithium-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter or ion meter

-

Magnetic stirrer and stir bars

Procedure:

-

Calibration:

-

Place the lithium-selective and reference electrodes in the lowest concentration standard solution.

-

Stir gently and record the potential reading once it stabilizes.

-

Rinse the electrodes with deionized water and blot dry.

-

Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

-

Plot the recorded potential (mV) against the logarithm of the lithium concentration to generate a calibration curve.

-

-

Sample Measurement:

-

Place the electrodes in the serum sample.

-

Stir gently and record the stable potential reading.

-

-

Determination of Lithium Concentration:

-

Use the calibration curve to determine the lithium concentration in the serum sample corresponding to the measured potential.

-

Important Considerations:

-

Interference: Be aware of potential interferences from components of blood collection tubes, such as clot activators or silicone surfactants, which may affect the electrode's performance.[8]

-

Sample Handling: Use serum samples. Hemolysis should be avoided as it can release intracellular ions, potentially interfering with the measurement.[9]

-

pH: While the ionophore has some tolerance, significant variations in sample pH can affect the electrode's response. Ensure that the pH of the standards and samples are within a similar range.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from the preparation of the ion-selective electrode to the final determination of serum lithium concentration.

Caption: Workflow for serum lithium measurement.

Principle of Potentiometric Measurement

This diagram illustrates the fundamental principle of how the ion-selective electrode system measures the lithium ion concentration.

Caption: Potentiometric measurement principle.

References

- 1. Lithium Ion Sensors [mdpi.com]

- 2. [PDF] Evaluation of three first-generation ion-selective electrode analyzers for lithium: systematic errors, frequency of random interferences, and recommendations based on comparison with flame atomic emission spectrometry. | Semantic Scholar [semanticscholar.org]

- 3. Advances in Therapeutic Monitoring of Lithium in the Management of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raw.githubusercontent.com [raw.githubusercontent.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Lithium determined in serum with an ion-selective electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccess.city.ac.uk [openaccess.city.ac.uk]

- 8. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 9. a-validity.com [a-validity.com]

Fabricating a High-Performance Lithium Ion-Selective Electrode (ISE) with Ionophore III: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the fabrication of a robust and selective lithium ion-selective electrode (ISE) utilizing Lithium Ionophore III. This protocol is particularly relevant for applications requiring precise lithium ion concentration measurements in complex matrices, such as biological fluids, due to the enhanced selectivity of this ionophore. The following sections detail the necessary materials, equipment, a step-by-step experimental protocol, and expected performance characteristics.

Principle and Applications

Ion-selective electrodes are electrochemical sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential is proportional to the logarithm of the ion's activity, as described by the Nernst equation. The selectivity of the electrode is determined by the specific ionophore incorporated into the membrane, which selectively binds to the target ion.

Lithium ISEs are crucial tools in various fields:

-

Clinical Diagnostics: Monitoring lithium levels in patients undergoing treatment for bipolar disorder is essential due to the narrow therapeutic range of the drug.[1]

-

Pharmaceutical Research: Studying the effects and pharmacokinetics of lithium-based drugs.

-

Environmental Monitoring: Assessing lithium contamination in water sources.

Membranes based on this compound are noted for their improved selectivity, especially for measurements in biological samples like blood serum.[2]

Materials and Equipment

Reagents

| Reagent | Supplier | Grade | Purpose |

| This compound (ETH 1810) | Sigma-Aldrich | Selectophore™ | Lithium ion recognition |

| Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) | Sigma-Aldrich | Selectophore™ | Lipophilic additive (anion excluder) |

| 2-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich | Selectophore™ | Plasticizer (membrane solvent) |

| High molecular weight Poly(vinyl chloride) (PVC) | Sigma-Aldrich | - | Polymer matrix |

| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, ≥99.9% | Solvent for membrane cocktail |

| Lithium chloride (LiCl) | Sigma-Aldrich | ≥99% | Internal filling and standard solutions |

| Silver chloride (AgCl) | Sigma-Aldrich | - | For internal reference electrode |

Equipment

-

Analytical balance

-

Glass vials with caps

-

Magnetic stirrer and stir bars

-

Pipettes and tips

-

Glass petri dish or casting ring

-

Level surface for membrane casting

-

Drying oven or desiccator

-

ISE electrode body (e.g., Philips-type)

-

Silver wire (for internal reference electrode)

-

pH/ion meter with a high-impedance input

-

Reference electrode (e.g., Ag/AgCl)

-

Beakers and standard laboratory glassware

-

Polishing paper or alumina slurry

Experimental Protocol

This protocol is divided into four main stages: membrane cocktail preparation, membrane casting and electrode assembly, electrode conditioning, and calibration.

Membrane Cocktail Preparation

The composition of the ion-selective membrane is critical for its performance. The following table summarizes the recommended composition for a this compound-based membrane.[2]

| Component | Weight Percentage (%) |

| This compound (ETH 1810) | ~1 |

| Potassium tetrakis(4-chlorophenyl)borate | ~0.5 |

| 2-Nitrophenyl octyl ether (o-NPOE) | ~66 |

| Poly(vinyl chloride) (PVC) | ~32.5 |

Procedure:

-

Accurately weigh the components according to the percentages listed in the table above into a clean, dry glass vial. A total weight of ~200 mg is sufficient for several membranes.

-

Add approximately 2 mL of anhydrous tetrahydrofuran (THF) to the vial.

-

Cap the vial tightly and stir the mixture using a magnetic stirrer until all components are completely dissolved. The resulting solution should be clear and slightly viscous.

Membrane Casting and Electrode Assembly

Figure 1: Experimental workflow for the fabrication of a Lithium ISE.

Procedure:

-

Pour the prepared membrane cocktail into a glass petri dish or a casting ring placed on a clean, level glass plate.

-

Cover the petri dish loosely to allow for slow evaporation of the THF. This prevents the formation of bubbles and ensures a uniform membrane.

-

Allow the solvent to evaporate completely at room temperature for at least 24 hours. A transparent, flexible membrane of approximately 0.1-0.2 mm thickness will be formed.

-

Once the membrane is fully dried, carefully cut a small disc (typically 5-7 mm in diameter) using a cork borer.

-

Prepare the internal reference electrode by coating a silver wire with silver chloride. This can be done electrochemically or by dipping the wire in molten AgCl.

-

Insert the Ag/AgCl wire into the ISE electrode body.

-

Place the cut membrane disc at the tip of the electrode body, ensuring a snug fit. Secure it with the electrode's retaining ring.

-

Fill the electrode body with the internal filling solution, which is typically 0.1 M LiCl. Ensure there are no air bubbles trapped inside.

Electrode Conditioning

Before use, the fabricated ISE must be conditioned to ensure a stable and reproducible potential.

Procedure:

-

Immerse the tip of the assembled ISE in a 0.01 M LiCl solution.

-

Soak the electrode for at least 12-24 hours.[3] This allows the membrane to become fully hydrated and equilibrated with the lithium ions.

Calibration

The electrode must be calibrated using a series of standard solutions of known lithium ion concentrations to determine its response characteristics (slope and intercept).

Procedure:

-

Prepare a series of lithium chloride standard solutions by serial dilution, for example, ranging from 10⁻⁵ M to 10⁻¹ M.

-

Connect the fabricated lithium ISE and a suitable reference electrode (e.g., Ag/AgCl) to a pH/ion meter.

-

Start with the lowest concentration standard. Rinse the electrodes with deionized water and gently blot them dry before immersing them in the standard solution.

-

Record the potential reading once it stabilizes.

-

Repeat this process for each standard solution, moving from the lowest to the highest concentration.

-

Plot the measured potential (in mV) against the logarithm of the lithium ion activity (or concentration).

-

The resulting calibration curve should be linear with a slope close to the theoretical Nernstian value of 59.2 mV per decade of concentration at 25°C.

Expected Performance and Troubleshooting

A well-fabricated this compound-based ISE should exhibit the following characteristics:

| Parameter | Expected Value |

| Slope | 55 - 60 mV/decade of Li⁺ concentration |

| Linear Range | 10⁻⁵ M to 1 M Li⁺ |

| Response Time | < 30 seconds |

| Selectivity | High selectivity over Na⁺, K⁺, Ca²⁺, and Mg²⁺ |

| Lifetime | Several weeks to months with proper storage |

Troubleshooting:

-

Sub-Nernstian Slope: This can be caused by an incomplete dissolution of membrane components, improper conditioning, or the presence of interfering ions in the calibration standards.

-

Drifting Potential: May indicate an unstable internal reference electrode, leakage of the internal filling solution, or contamination of the membrane.

-

No Response: Check the connections to the meter, ensure the internal filling solution is present, and verify that the membrane is not damaged.

Storage

When not in use, the electrode should be stored with its tip immersed in a 0.01 M LiCl solution. For long-term storage, the internal filling solution should be drained, and the electrode stored dry.

By following this detailed protocol, researchers can reliably fabricate high-performance lithium ion-selective electrodes for a wide range of applications, contributing to accurate and reproducible measurements in their respective fields.

References

Application Notes and Protocols: Lithium Ionophore III PVC Membrane for Ion-Selective Electrodes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the preparation and evaluation of a lithium ion-selective electrode (ISE) based on a Poly(vinyl chloride) (PVC) membrane incorporating Lithium Ionophore III (also known as ETH 1810). Lithium ISEs are crucial tools for the potentiometric determination of lithium ion activity in various samples, including biological fluids, which is of significant interest in therapeutic drug monitoring for bipolar disorder treatment.[1] This guide covers the membrane composition, a step-by-step protocol for electrode fabrication, and detailed procedures for performance characterization.

PVC Membrane Composition

The performance of a lithium ion-selective electrode is critically dependent on the composition of the PVC membrane. The membrane typically consists of a high molecular weight PVC matrix, a plasticizer to ensure a homogenous organic phase and allow for ion mobility, the ionophore which provides the selectivity for the target ion, and a lipophilic salt to reduce the membrane resistance and improve the stability of the potential.[2][3][4][5]

A recommended and commonly used composition for a this compound based PVC membrane is summarized in the table below.

| Component | Chemical Name | Weight % | Purpose |

| This compound (ETH 1810) | N,N'-Diheptyl-N,N',6,6-tetramethyl-4,8-dioxaundecanediamide | ~1.0 | Provides high selectivity for lithium ions.[6] |

| PVC (high molecular weight) | Poly(vinyl chloride) | ~33.0 | Forms the polymeric matrix of the membrane. |

| 2-NPOE | 2-Nitrophenyl octyl ether | ~65.4 | Acts as a plasticizer, dissolving the other components and enabling ion mobility. |

| KTpClPB | Potassium tetrakis(4-chlorophenyl)borate | ~0.6 | A lipophilic additive that reduces membrane resistance and improves potential stability. |

Note: The total weight of all components in the membrane cocktail is typically around 100 mg, which is then dissolved in a suitable solvent like tetrahydrofuran (THF).[3]

Experimental Protocols

This section provides detailed step-by-step protocols for the preparation of the lithium-selective PVC membrane and the subsequent fabrication and characterization of the ion-selective electrode.

This protocol describes the preparation of the membrane cocktail and its application to an electrode body.

Materials:

-

This compound (ETH 1810)

-

High molecular weight PVC

-

2-Nitrophenyl octyl ether (2-NPOE)

-

Potassium tetrakis(4-chlorophenyl)borate (KTpClPB)

-

Tetrahydrofuran (THF), analytical grade

-

Glass rings (e.g., 20 mm inner diameter) on a glass plate or an electrode body (e.g., glass or PVC tube)

-

Micropipettes

-

Vials and a magnetic stirrer

Procedure:

-

Preparation of the Membrane Cocktail:

-

Accurately weigh the membrane components (e.g., 1 mg this compound, 33 mg PVC, 65.4 mg 2-NPOE, and 0.6 mg KTpClPB) into a clean, dry glass vial.

-

Add approximately 1-2 mL of THF to the vial.[3]

-

Seal the vial and stir the mixture with a magnetic stirrer until all components are completely dissolved, resulting in a clear, homogenous solution.

-

-

Membrane Casting:

-

Place a clean, flat glass plate in a dust-free environment.

-

Pour the membrane cocktail into a glass ring placed on the glass plate.

-

Cover the setup loosely to allow for slow evaporation of the THF. This process typically takes about 24 hours.

-

Once the solvent has fully evaporated, a transparent, flexible membrane will be formed.

-

-

Electrode Body Preparation and Membrane Mounting:

-

Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

-

Secure the membrane disc to the end of a clean electrode body (e.g., a PVC or glass tube) using a PVC/THF slurry as an adhesive. Ensure a leak-proof seal.

-

-

Filling the Electrode and Conditioning:

-

Fill the electrode body with an internal filling solution, for example, 0.1 M LiCl.

-

Insert a Ag/AgCl internal reference electrode into the filling solution.

-

Condition the newly fabricated ion-selective electrode by soaking it in a 0.01 M LiCl solution for at least 24 hours before use.[3] This allows the membrane to become fully hydrated and equilibrated.

-

This protocol outlines the procedures to evaluate the key performance characteristics of the fabricated lithium ion-selective electrode.

Materials and Equipment:

-

Fabricated Lithium Ion-Selective Electrode

-

External reference electrode (e.g., Ag/AgCl)

-

High-impedance voltmeter or ion meter

-

Standard lithium chloride (LiCl) solutions (e.g., 1.0 M stock solution, with serial dilutions from 10⁻¹ M to 10⁻⁷ M)

-

Interfering ion solutions (e.g., NaCl, KCl, CaCl₂, MgCl₂) of known concentrations.

-

Ionic Strength Adjustment Buffer (ISAB), if necessary, to maintain a constant ionic strength across all solutions.[7][8]

-

Magnetic stirrer and stir bars

-

Beakers

2.2.1. Calibration of the Electrode

-

Prepare a series of standard LiCl solutions by serial dilution of a 1.0 M stock solution (e.g., 10⁻¹ M, 10⁻² M, 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M).[7]

-

Place 50 mL of the lowest concentration standard (10⁻⁷ M) into a beaker with a small stir bar.

-

Immerse the lithium ISE and the external reference electrode into the solution. Stir gently and consistently.

-

Record the potential (in mV) once the reading has stabilized.

-

Rinse the electrodes with deionized water and gently blot them dry.

-

Repeat steps 3-5 for each standard solution, moving from the lowest to the highest concentration.

-

Plot the recorded potential (E) versus the logarithm of the lithium ion activity (log a_Li+). The activity can be calculated from the concentration using the Debye-Hückel equation.

-

Determine the slope of the linear portion of the calibration curve. A near-Nernstian slope for a monovalent cation like Li⁺ is approximately 59 mV per decade at 25°C.

-

The linear range is the concentration range over which the plot is linear. The limit of detection is often determined as the concentration of Li⁺ at which the extrapolated linear portion of the calibration curve intersects the horizontal part of the curve at low concentrations.

2.2.2. Determination of Response Time

-

Place the electrodes in a low concentration LiCl solution (e.g., 10⁻⁵ M) and allow the potential to stabilize.

-

Rapidly change the solution to a higher concentration LiCl solution (e.g., 10⁻³ M) while continuously recording the potential over time.

-

The response time is defined as the time it takes for the electrode to reach 90% of the final steady-state potential.[9]

2.2.3. Determination of Selectivity Coefficients (Fixed Interference Method - FIM)

The selectivity coefficient (K_pot,Li,J) quantifies the electrode's preference for the primary ion (Li⁺) over an interfering ion (J). The Fixed Interference Method is a common approach to determine this value.[2][10]

-

Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaCl) and varying concentrations of the primary ion (LiCl, from 10⁻⁷ M to 10⁻¹ M).

-

Measure the potential of the lithium ISE in these solutions, starting from the lowest Li⁺ concentration.

-

Plot the potential versus the logarithm of the lithium ion activity.

-

The intersection of the extrapolated linear response for Li⁺ and the horizontal line corresponding to the potential in the pure interfering ion solution gives the activity of Li⁺ that provides the same potential as the fixed concentration of the interfering ion.

-

The selectivity coefficient is calculated using the following equation: K_pot,Li,J = a_Li / (a_J)^(z_Li / z_J) Where:

-

a_Li is the activity of lithium at the intersection point.

-

a_J is the fixed activity of the interfering ion.

-

z_Li and z_J are the charges of the lithium and interfering ions, respectively.

-

Visualizations

Caption: Experimental workflow from membrane preparation to performance characterization.

Caption: Principle of potentiometric measurement with an ion-selective electrode.

References

- 1. horiba.com [horiba.com]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 4. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. truescience.co.uk [truescience.co.uk]

- 8. camlab.co.uk [camlab.co.uk]

- 9. researchgate.net [researchgate.net]